

Technical Guide: Spectroscopic Analysis of 4-(Dimethylamino)-2-Butenamide (9CI)

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Compound of Interest

Compound Name:	2-Butenamide,4-(dimethylamino)- (9CI)
CAS No.:	193404-79-4
Cat. No.:	B576083

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Executive Summary & Compound Profile

4-(Dimethylamino)-2-butenamide represents a class of

-unsaturated amides functioning as Michael acceptors. In drug development, this moiety is engineered to form a covalent bond with a conserved cysteine residue (e.g., Cys797 in EGFR), rendering it a cornerstone of targeted irreversible inhibition.

This guide provides a definitive spectroscopic characterization (NMR, IR, MS) of the molecule, focusing on the (E)-isomer (trans), which is the bioactive configuration required for optimal nucleophilic attack.

Compound Identity

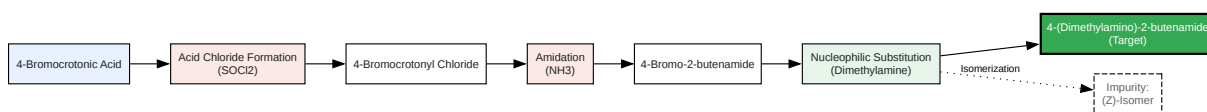
Property	Detail
Chemical Name	(2E)-4-(dimethylamino)but-2-enamide
Molecular Formula	
Molecular Weight	128.17 g/mol
Key Functionality	Michael Acceptor (Electrophile), Basic Amine
Stereochemistry	Trans (E) is thermodynamically favored and biologically active.

Synthetic Context & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying solvent residuals and stereoisomeric impurities (Z-isomer).

Synthesis Workflow (Graphviz Diagram)

The following diagram outlines the standard synthesis via the acid chloride or mixed anhydride route, highlighting potential by-products.



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Figure 1: Synthetic pathway for the generation of the 4-(dimethylamino)-2-butenamide warhead.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for confirming the E-configuration. The coupling constant (

) across the alkene bond is the definitive metric.

-NMR Analysis (400 MHz, DMSO-)

The spectrum is characterized by a large trans-coupling constant (

Hz) and the distinct doublet-of-triplets for the

-proton.

Signal (ppm)	Multiplicity	Integration	Coupling (Hz)	Assignment	Structural Insight
7.30, 6.90	Broad Singlets	2H	-		Amide protons (non-equivalent due to restricted rotation).
6.62	Doublet of Triplets (dt)	1H			-vinyl proton. Large confirms trans geometry.
6.05	Doublet (d)	1H			-vinyl proton. Shielded by conjugation with carbonyl.
3.02	Doublet (d)	2H			Allylic methylene. Couples to -vinyl proton.
2.15	Singlet (s)	6H	-		Dimethylamino group. Characteristic sharp singlet.

Critical Quality Attribute (CQA):

- Isomeric Purity: The Z-isomer (cis) typically displays a smaller coupling constant (Hz) and the vinyl protons will shift upfield. Any signals in the 5.8–5.9 ppm range suggest Z-contamination.

-NMR Analysis (100 MHz, DMSO-)

Signal (ppm)	Assignment	Note
166.5	(Amide)	Carbonyl carbon.
140.2		Beta-carbon (deshielded).
124.8		Alpha-carbon.
59.5		Allylic carbon.
44.8		Dimethylamino carbons.[1][2] [3]

Mass Spectrometry (MS) Analysis

Mass spectrometry validates the molecular weight and provides a fragmentation fingerprint characteristic of the dimethylamino-alkyl chain.

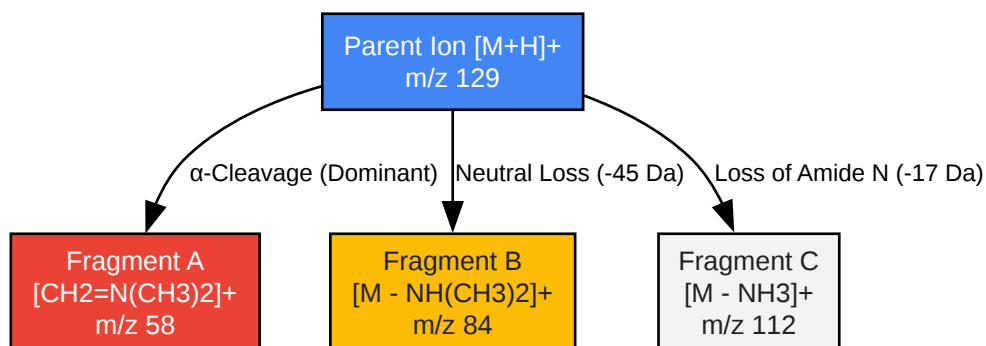
Ionization & Fragmentation Pathway[4][5][6][7]

- Ionization Mode: ESI (+) (Electrospray Ionization) is preferred due to the basic nitrogen.
- Molecular Ion:

Fragmentation Logic (MS/MS):

- -Cleavage: The most dominant fragmentation occurs alpha to the amine nitrogen.

- McLafferty Rearrangement: Less common in this specific short chain but possible.
- Loss of Amine: Neutral loss of dimethylamine (, 45 Da).



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Figure 2: Primary fragmentation pathways in ESI-MS/MS.

Diagnostic Peak: The peak at m/z 58 (

) is the base peak in EI and a major fragment in ESI, confirming the presence of the dimethylaminomethyl group.

Infrared (IR) Spectroscopy

IR is used primarily for rapid identification of functional groups (Amide, Alkene, Amine).

Wavenumber ()	Vibration Mode	Assignment
3350, 3180	N-H Stretch	Primary Amide (). Two bands (asymmetric/symmetric).[4]
2940, 2770	C-H Stretch	Alkyl C-H. The band at ~2770 is specific to (Bohlmann bands).
1670	C=O Stretch	Amide I Band. Strong intensity.
1630	C=C Stretch	Conjugated alkene. Often overlaps with Amide II but distinct shoulder.
1600	N-H Bend	Amide II Band.

Experimental Protocols

Protocol A: Sample Preparation for NMR

Objective: Prevent concentration-dependent shifts and exchange broadening.

- Solvent: Use DMSO- (99.9% D) to ensure solubility of the polar amide. may be used but can cause broadening of the amide protons.
- Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.
- Filtration: Filter through a cotton plug if any turbidity is observed (polymerization of the Michael acceptor).
- Acquisition: Run at 298 K. Set relaxation delay (

) to

s to allow full relaxation of vinyl protons for accurate integration.

Protocol B: HPLC-MS Purity Check

Objective: Quantify E/Z ratio and confirm mass.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 mm).
- Mobile Phase:
 - A: Water + 0.1% Formic Acid (pH ~2.7).
 - B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 210 nm (amide) and 254 nm (conjugation).
- Note: The basic amine causes tailing; Formic acid or Ammonium formate buffer is mandatory.

References

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